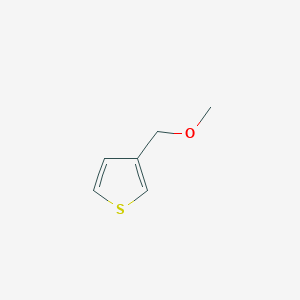
3-(Methoxymethyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxymethyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The molecular formula of this compound is C6H8OS, and it is known for its applications in various fields, including organic synthesis and material science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)thiophene typically involves the bromination of thiophene, followed by a rearrangement and methoxylation process . One common method includes:
Bromination: Thiophene is treated with bromine to form 3-bromothiophene.
Rearrangement: The brominated product undergoes a rearrangement reaction.
Methoxylation: The rearranged product is then treated with methanol in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and methoxylation processes, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
化学反応の分析
Types of Reactions: 3-(Methoxymethyl)thiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
科学的研究の応用
3-(Methoxymethyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials
作用機序
The mechanism of action of 3-(Methoxymethyl)thiophene and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application .
類似化合物との比較
- 2-Methoxythiophene
- 3-Methylthiophene
- 3,4-Dimethoxythiophene
Comparison: 3-(Methoxymethyl)thiophene is unique due to its specific methoxymethyl substitution, which imparts distinct chemical and physical properties compared to other thiophene derivatives. This uniqueness makes it valuable in specific applications, such as organic electronics and pharmaceuticals .
特性
分子式 |
C6H8OS |
|---|---|
分子量 |
128.19 g/mol |
IUPAC名 |
3-(methoxymethyl)thiophene |
InChI |
InChI=1S/C6H8OS/c1-7-4-6-2-3-8-5-6/h2-3,5H,4H2,1H3 |
InChIキー |
RCTIHQZIVLNKDZ-UHFFFAOYSA-N |
正規SMILES |
COCC1=CSC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















